2-(5,6-dimethoxy-1H-1,2,3-benzotriazol-1-yl)acetic acid
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Overview
Description
2-(5,6-Dimethoxy-1H-1,2,3-benzotriazol-1-yl)acetic acid is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This particular compound features a benzotriazole core substituted with methoxy groups at the 5 and 6 positions and an acetic acid moiety at the 1 position, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dimethoxy-1H-1,2,3-benzotriazol-1-yl)acetic acid typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized via the cyclization of o-phenylenediamine with nitrous acid, forming 1H-1,2,3-benzotriazole.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be done by reacting the methoxylated benzotriazole with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The benzotriazole ring can be reduced under specific conditions to form dihydrobenzotriazoles.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of 5,6-dimethoxybenzotriazole-1-carboxylic acid.
Reduction: Formation of 5,6-dimethoxy-1,2-dihydro-1H-benzotriazole.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
2-(5,6-Dimethoxy-1H-1,2,3-benzotriazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers for polymers.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethoxy-1H-1,2,3-benzotriazol-1-yl)acetic acid involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, making it effective as a corrosion inhibitor. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxy groups and acetic acid moiety can influence the compound’s solubility and reactivity, enhancing its efficacy in various applications.
Comparison with Similar Compounds
5,6-Dimethyl-1H-1,2,3-benzotriazole: Similar structure but with methyl groups instead of methoxy groups.
1H-1,2,3-Benzotriazole: The parent compound without any substitutions.
2-(1H-1,2,3-Benzotriazol-1-yl)acetic acid: Lacks the methoxy groups.
Comparison: 2-(5,6-Dimethoxy-1H-1,2,3-benzotriazol-1-yl)acetic acid is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to its non-methoxylated counterparts. These modifications can lead to improved performance in specific applications, such as increased efficacy as a corrosion inhibitor or enhanced biological activity.
Properties
CAS No. |
1267590-23-7 |
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Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(5,6-dimethoxybenzotriazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H11N3O4/c1-16-8-3-6-7(4-9(8)17-2)13(12-11-6)5-10(14)15/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
HKXITTGGHYMTNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=NN2CC(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
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